molecular formula C11H10N2 B1583994 2-Methyl-4-phenylpyrimidine CAS No. 21203-79-2

2-Methyl-4-phenylpyrimidine

Cat. No. B1583994
CAS RN: 21203-79-2
M. Wt: 170.21 g/mol
InChI Key: DNXHGGGLGZKHIG-UHFFFAOYSA-N
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Description

“2-Methyl-4-phenylpyrimidine” is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound has a molecular weight of 170.21 .


Molecular Structure Analysis

The molecular structure of “2-Methyl-4-phenylpyrimidine” can be analyzed using various spectroscopic techniques. Computational spectroscopic analytical items (IR, NMR, and UV–Vis) can be calculated using popular DFT methods .


Chemical Reactions Analysis

Pyrimidines, including “2-Methyl-4-phenylpyrimidine”, can undergo various chemical reactions. For example, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-4-phenylpyrimidine” can be analyzed using various techniques. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Scientific Research Applications

1. Chemical Structure and Conformation Studies

Research on derivatives of 4-methyl-2-phenylpyrimidine-N-acylhydrazone compounds has explored the nature of duplicated signals in NMR spectra. These studies indicate a mixture of two conformers in solution, providing insights into the stereoelectronic influence of substituents on the pyrimidine ring. This research contributes to understanding the molecular dynamics and structure of such compounds (Lopes et al., 2013).

2. Antimicrobial Properties

Investigations into derivatives of 4-methyl-1,6-diphenylpyrimidine-2(1H)-selenone have revealed strong antimicrobial activity. The study highlights how the introduction of methyl or chlorine substituents, and their positions, significantly affect the biological activity of these compounds (Korona-Głowniak et al., 2021).

3. Nonlinear Optical Properties

Pyrimidine derivatives, including 2-phenylpyrimidine, have been examined for their nonlinear optical (NLO) properties. These studies are crucial for potential applications in medicine and nonlinear optics fields, with implications for high-tech optoelectronic applications (Hussain et al., 2020).

4. Crystal Structure Analysis

Research on novel 5-methyl-4-thiopyrimidine derivatives highlights their diverse crystal structures and cytotoxic activity against various cell lines. Such studies are valuable for understanding the molecular behavior of these derivatives and their potential therapeutic applications (Stolarczyk et al., 2018).

5. Corrosion Inhibition

Phenylpyrimidine derivatives have been studied for their corrosion inhibition properties on steel surfaces in acidic environments. This research is essential for the development of more effective corrosion inhibitors in industrial applications (Xianghong et al., 2014).

6. Anti-Cancer Activity

Synthesis and evaluation of 4-aryl-N-phenylpyrimidin-2-amines have shown promising anti-cancer activity, particularly against non-small-cell lung carcinoma (NSCLC) cells. These findings are significant for the development of new therapeutic agents in cancer treatment (Toviwek et al., 2017).

properties

IUPAC Name

2-methyl-4-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-12-8-7-11(13-9)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXHGGGLGZKHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344618
Record name 2-Methyl-4-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-phenylpyrimidine

CAS RN

21203-79-2
Record name 2-Methyl-4-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
H YAMANAKA, S OGAWA, S KONNO - … and Pharmaceutical Bulletin, 1980 - jstage.jst.go.jp
… In comparison with Va, 2—methyl-4—phenylpyrimidine l—oxide (IX) seems to be less re~ active. In this case, purification of the precipitate by column chromatography afforded 4phenyl…
Number of citations: 21 www.jstage.jst.go.jp
W Wendelin, K Schermanz - Journal of heterocyclic chemistry, 1984 - Wiley Online Library
The reactions of monosubstituted guanidines 2 with phenylbutenones 7 and 10 exclusively yield N 2 ‐substituted 2‐pyrimidinamines 8 and 9. The structure of the reaction products is …
Number of citations: 29 onlinelibrary.wiley.com
T SAKAMOTO, H YOSHIZAWA, S KANEDA… - Chemical and …, 1983 - jstage.jst.go.jp
… The reaction of 2-ethyl-6-methyl-4—phenyl- (4a) or 6-ethyl—2-methyl-4phenylpyrimidine l-oxide (4b) with phosphoryl chloride in dioxane afforded 4-chloromethyl— 2-ethyl-6-phenyl- (…
Number of citations: 11 www.jstage.jst.go.jp
G Shaw, G Sugowdz - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… for C1,Hl,ON, : C, 70.95; H, 5.4; N, 15.05y0) undepressed when mixed with 6-hydroxy-2-methyl-4-phenylpyrimidine, … From the ethanolic solution 6-hydroxy-2-methyl-4-phenylpyrimidine …
Number of citations: 49 pubs.rsc.org
T SAKAMOTO, H YOSHIZAWA, S KANEDA - jlc.jst.go.jp
… The reaction of 2-ethyl-6-methyl-4-phenyl- (4a) or 6-ethyl-2-methyl-4phenylpyrimidine 1-oxide (4b) with phosphoryl chloride in dioxane afforded 4-chloromethyl2-ethyl-6-phenyl- (5a) or …
Number of citations: 0 jlc.jst.go.jp
H YAMANAKA, H ABE, H HIRANUMA… - Chemical and …, 1978 - jstage.jst.go.jp
While nitrosation of 6-substituted 2, 4-dimethy1pyrimidines with ethyl nitrite in liquid ammonia occurred preferentially at the 4-methyl group to give the corresponding pyrimidine-4-…
Number of citations: 15 www.jstage.jst.go.jp
MP Zhdanova, ÉA Zvezdina, GN Dorofeenko - Chemistry of Heterocyclic …, 1978 - Springer
2,4,6-Substituted pyrimidines were obtained by reaction of 2,4,6-triarylpyrylium perchlorates with amines. 2,4-Substituted pyrimidines were similarly synthesized from 2,6-…
Number of citations: 2 link.springer.com
I Hyodo, M Tobisu, N Chatani - Chemistry–An Asian Journal, 2012 - Wiley Online Library
Despite significant advances in the catalytic direct arylation of heteroarenes, the application of this reaction to pyridines has been met with limited success. An oxidative nucleophilic …
Number of citations: 94 onlinelibrary.wiley.com
AV Komkov, BI Ugrak, VS Bogdanov… - Russian chemical …, 1994 - Springer
New methods for annelation of a pyridine ring to a pyrimidine ring were suggested. Substituted 8H-pyrido[2,3-d]pyrimidin-5-ones (8a-f) were synthesized by the interaction of 2,6-…
Number of citations: 10 link.springer.com
BRT KEENE - Advances in Heterocyclic Chemistry, 1988 - books.google.com
… For example, 2methyl-4-phenylpyrimidine (28) reacts in this way with peracetic acid, but with m-chloroperbenzoic acid in chloroform, pyrimidine N-oxides were formed as well (Scheme …
Number of citations: 0 books.google.com

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